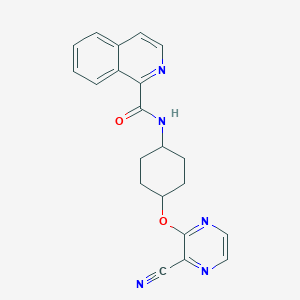
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is a complex organic compound with potential applications in various fields, particularly in the realm of medicinal chemistry. This compound features a unique structural arrangement, combining elements of isoquinoline and pyrazine derivatives, which can impart unique pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide typically involves multiple steps:
Preparation of the pyrazine derivative: : This usually involves the nitration of pyrazine followed by subsequent reduction and substitution reactions to introduce the cyano group.
Cyclohexyl group attachment: : The cyclohexyl ring is introduced through a series of reactions involving cyclohexanone and suitable reagents.
Isoquinoline attachment: : The isoquinoline moiety is synthesized separately and then coupled with the intermediate product formed from the previous steps.
Final coupling: : The final product is obtained by coupling the cyano-substituted pyrazine-cyclohexyl intermediate with isoquinoline using specific coupling agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated synthesis systems can further enhance the efficiency of production.
化学反応の分析
Types of Reactions
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide undergoes various chemical reactions, including:
Oxidation: : Oxidation of specific functional groups can modify the compound's reactivity and biological activity.
Reduction: : Reduction reactions can be employed to alter the oxidation state of the compound, thereby affecting its pharmacological properties.
Substitution: : Substitution reactions, particularly nucleophilic substitution, can be used to introduce different substituents and enhance its activity or modify its solubility.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or chromium trioxide.
Reducing agents: : Including sodium borohydride or lithium aluminium hydride.
Substitution reagents: : Such as halogenating agents, Grignard reagents, or organolithium compounds.
Major Products Formed
The major products formed from these reactions typically involve modifications to the functional groups attached to the cyclohexyl and isoquinoline moieties, leading to derivatives with potentially varied pharmacological activities.
科学的研究の応用
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide finds applications in:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Explored for its potential interactions with biological macromolecules.
Medicine: : Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Employed in the development of novel materials or as a precursor in the synthesis of specialized chemicals.
作用機序
The mechanism by which N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide exerts its effects involves:
Molecular Targets: : Binding to specific proteins or enzymes within the body, potentially inhibiting or modulating their activity.
Pathways Involved: : Affecting cellular signaling pathways, such as those involved in inflammation, cell growth, or apoptosis.
類似化合物との比較
Similar Compounds
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-amine
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-2-carboxamide
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carbonitrile
Unique Characteristics
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)isoquinoline-1-carboxamide is distinguished by its specific substitution pattern and the presence of both isoquinoline and pyrazine moieties, which may impart unique biological activities compared to its analogs.
Wouldn't it be fascinating to see how this compound is further developed in the scientific community?
特性
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]isoquinoline-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O2/c22-13-18-21(25-12-11-23-18)28-16-7-5-15(6-8-16)26-20(27)19-17-4-2-1-3-14(17)9-10-24-19/h1-4,9-12,15-16H,5-8H2,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYJRKMRLMYRXRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=NC=CC3=CC=CC=C32)OC4=NC=CN=C4C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-chloro-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B2945741.png)
![6-(Trifluoromethyl)benzo[d]isothiazol-3-amine](/img/structure/B2945743.png)
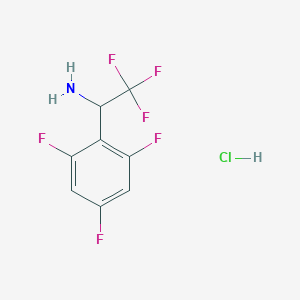

![6-[3-(Benzimidazol-1-yl)azetidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2945747.png)


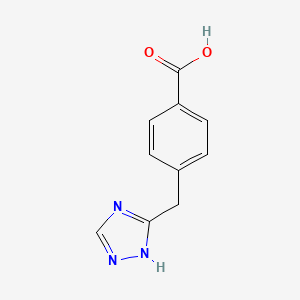
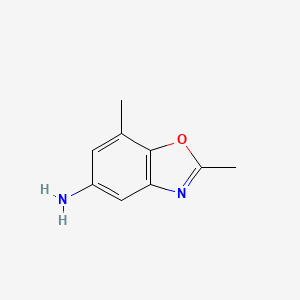
![8-Methyl-3-{[6-(trifluoromethyl)pyridin-2-yl]oxy}-8-azabicyclo[3.2.1]octane](/img/structure/B2945755.png)
![1-(2-{[(3-chlorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)-2-(3,4-dimethoxyphenyl)ethan-1-one](/img/structure/B2945757.png)
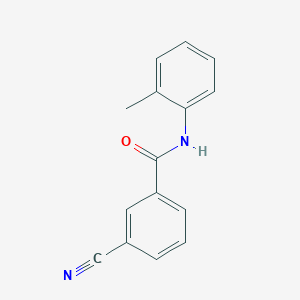
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 2-(4-methoxyphenoxy)acetate](/img/structure/B2945760.png)
![2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2945761.png)
